Cas no 1033202-65-1 (2-Cyclopropylamino-5-methyl-3-nitropyridine)

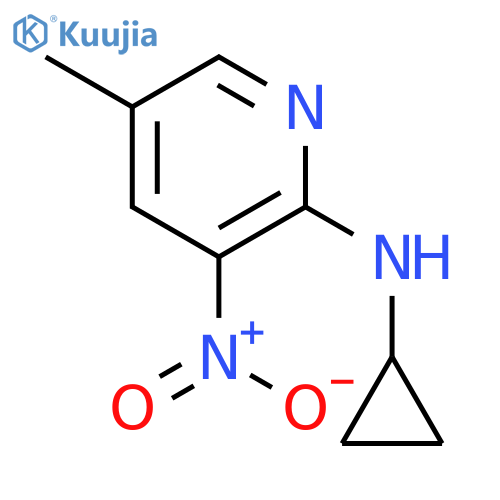

1033202-65-1 structure

商品名:2-Cyclopropylamino-5-methyl-3-nitropyridine

CAS番号:1033202-65-1

MF:C9H11N3O2

メガワット:193.202541589737

MDL:MFCD10699715

CID:857242

PubChem ID:46738807

2-Cyclopropylamino-5-methyl-3-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 4-Chlorophenethylamine

- RARECHEM AL BW 0056

- TIMTEC-BB SBB004018

- P-CHLOROPHENETHYLAMINE

- 2-(P-CHLOROPHENYL)ETHYLAMINE

- 2-(4-CHLOROPHENYL)ETHANAMINE

- 2-(4-CHLOROPHENYL)ETHYLAMINE

- 1-AMINO-2-(4-CHLOROPHENYL)ETHANE

- 1-(2-AMINOETHYL)-4-CHLOROBENZENE

- 2-Cyclopropylamino-5-methyl-3-nitropyridine

- N-cyclopropyl-5-methyl-3-nitropyridin-2-amine

- DTXSID10674458

- SB53305

- DB-365028

- BS-26128

- 1033202-65-1

- AKOS006303443

- MFCD10699715

-

- MDL: MFCD10699715

- インチ: InChI=1S/C9H11N3O2/c1-6-4-8(12(13)14)9(10-5-6)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11)

- InChIKey: RYYZDVJHHQGCAS-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(N=C1)NC2CC2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 193.08500

- どういたいしつりょう: 193.085126602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 70.7Ų

じっけんとくせい

- 密度みつど: 1.384±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.21 g/l)(25ºC)、

- PSA: 70.74000

- LogP: 2.46870

2-Cyclopropylamino-5-methyl-3-nitropyridine セキュリティ情報

2-Cyclopropylamino-5-methyl-3-nitropyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Cyclopropylamino-5-methyl-3-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB274272-25g |

2-Cyclopropylamino-5-methyl-3-nitropyridine, 98%; . |

1033202-65-1 | 98% | 25g |

€858.00 | 2025-02-17 | |

| Apollo Scientific | OR902003-1g |

2-Cyclopropylamino-5-methyl-3-nitropyridine |

1033202-65-1 | 98% | 1g |

£90.00 | 2025-02-20 | |

| TRC | C986615-250mg |

2-Cyclopropylamino-5-methyl-3-nitropyridine |

1033202-65-1 | 250mg |

$75.00 | 2023-05-18 | ||

| TRC | C986615-500mg |

2-Cyclopropylamino-5-methyl-3-nitropyridine |

1033202-65-1 | 500mg |

$87.00 | 2023-05-18 | ||

| Chemenu | CM172541-25g |

2-Cyclopropylamino-5-methyl-3-nitropyridine |

1033202-65-1 | 95% | 25g |

$427 | 2021-08-05 | |

| Apollo Scientific | OR902003-5g |

2-Cyclopropylamino-5-methyl-3-nitropyridine |

1033202-65-1 | 98% | 5g |

£185.00 | 2025-02-20 | |

| Chemenu | CM172541-25g |

2-Cyclopropylamino-5-methyl-3-nitropyridine |

1033202-65-1 | 95% | 25g |

$427 | 2023-02-19 | |

| abcr | AB274272-1g |

2-Cyclopropylamino-5-methyl-3-nitropyridine, 98%; . |

1033202-65-1 | 98% | 1g |

€127.00 | 2025-02-17 | |

| A2B Chem LLC | AE20255-5g |

2-Cyclopropylamino-5-methyl-3-nitropyridine |

1033202-65-1 | 98% | 5g |

$52.00 | 2024-04-20 | |

| A2B Chem LLC | AE20255-100g |

2-Cyclopropylamino-5-methyl-3-nitropyridine |

1033202-65-1 | 98% | 100g |

$402.00 | 2024-04-20 |

2-Cyclopropylamino-5-methyl-3-nitropyridine 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

1033202-65-1 (2-Cyclopropylamino-5-methyl-3-nitropyridine) 関連製品

- 290313-20-1(N-cyclopropyl-3-nitropyridin-2-amine)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1033202-65-1)2-Cyclopropylamino-5-methyl-3-nitropyridine

清らかである:99%

はかる:25g

価格 ($):428.0